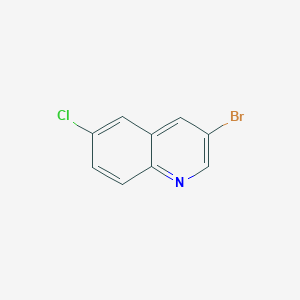

3-Bromo-6-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPZVVMRXUNRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572186 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-65-3 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloroquinoline for Researchers and Drug Development Professionals

Introduction

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of two distinct halogen atoms at the 3- and 6-positions of the quinoline ring offers opportunities for selective functionalization, making this compound a valuable precursor for the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 13669-65-3 | N/A |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | [3] |

| Boiling Point | 314.5 ± 22.0 °C (predicted for isomer) | [3] |

| Density | 1.673 ± 0.06 g/cm³ (predicted for isomer) | [3] |

| Solubility | Soluble in chloroform and methanol (for related isomers) | N/A |

Experimental Protocols

Synthesis of this compound

Representative Synthetic Pathway:

A potential synthesis could start from 4-chloroaniline, which undergoes a Gould-Jacobs reaction with a suitable three-carbon component to form a 6-chloro-4-hydroxyquinoline intermediate. This intermediate can then be brominated at the 3-position. Finally, the hydroxyl group at the 4-position can be replaced with a chlorine atom.

Alternatively, a patent for the synthesis of 6-bromo-4-chloroquinoline describes a three-step reaction starting from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination.[4][5] A similar strategy could likely be adapted for the synthesis of this compound.

Key Reactions and Experimental Protocols

This compound is a valuable substrate for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for selective coupling at the 3-position.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of amine functionalities at the 3-position of the quinoline ring.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Development

The quinoline nucleus is a cornerstone in the development of therapeutic agents. Halogenated quinolines, such as this compound, are particularly important as they provide a handle for further chemical modifications to explore structure-activity relationships (SAR).

Anticancer and Antimicrobial Potential

Derivatives of quinoline are known to possess significant anticancer and antimicrobial properties. The introduction of a bromine atom has been shown in some cases to enhance the cytotoxic effects of quinoline-based compounds.[6] The mechanism of action for such compounds can be diverse, including the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as DNA gyrase and topoisomerase.[7] While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents.

Targeting Protein-Protein Interactions

There is evidence that substituted quinolines can act as ligands for specific protein domains. For example, 6-bromo-2-chloroquinoline has been utilized in the synthesis of ligands targeting the Tec Src homology 3 (SH3) domain. SH3 domains are involved in mediating protein-protein interactions in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. This suggests that derivatives of this compound could be explored for their potential to modulate such interactions.

Use in the Synthesis of Biologically Active Molecules

A key application of this compound is as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, a patent describes the use of a related compound, 3-benzyl-6-bromo-2-chloroquinoline, as an intermediate in the synthesis of TMC-207 (bedaquiline), a diarylquinoline antimycobacterial drug used for the treatment of tuberculosis. This highlights the importance of bromo-chloro-substituted quinolines in accessing novel drug candidates.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug development. Its di-halogenated structure allows for selective chemical modifications through robust and well-established cross-coupling reactions, providing access to a wide array of novel derivatives. While direct biological data on this compound is sparse, the known activities of related bromo-substituted quinolines suggest its significant potential as a scaffold for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols and data presented in this guide offer a solid foundation for the further investigation and utilization of this promising compound.

References

- 1. 6-Bromo-3-chloroquinoline | C9H5BrClN | CID 71742995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-6-chloroquinolin-3-amine | Benchchem [benchchem.com]

- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloroquinoline from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of 3-bromo-6-chloroquinoline, a key intermediate in pharmaceutical research, commencing from the readily available starting material, 4-bromoaniline. The synthesis involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to achieve the desired substitution pattern. This document provides comprehensive experimental protocols, quantitative data for each step, and visual representations of the synthetic strategy and workflow to aid in practical application.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoaniline is accomplished through a four-step sequence:

-

Gould-Jacobs Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: Saponification of the ester and subsequent decarboxylation to afford 6-bromoquinolin-4(1H)-one.

-

Chlorination: Conversion of the 4-oxo group to a chloro substituent using phosphorus oxychloride to produce 6-bromo-4-chloroquinoline.

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position of the quinoline ring to furnish the final product, this compound.

Experimental Protocols

The following sections provide detailed methodologies for each synthetic step.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1]

Materials:

-

4-bromoaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

Procedure:

-

A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

After cooling, the mixture is diluted with petroleum ether.

-

The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one

This step involves the hydrolysis of the ester followed by decarboxylation.

Materials:

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (10-20%).

-

The mixture is heated to reflux until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

The carboxylic acid is collected by filtration, washed with water, and dried.

-

The dried acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding 6-bromoquinolin-4(1H)-one.

Step 3: Synthesis of 6-bromo-4-chloroquinoline

The 4-oxo group is converted to a chloro group in this step.

Materials:

-

6-bromoquinolin-4(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flask charged with 6-bromoquinolin-4(1H)-one (1 equivalent), add phosphorus oxychloride (excess, ~5-10 equivalents) and a catalytic amount of DMF.

-

The mixture is heated to reflux (approximately 110 °C) for 3-4 hours.

-

After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-4-chloroquinoline.

Step 4: Synthesis of this compound

This final step involves the regioselective bromination of the quinoline ring at the 3-position. While electrophilic substitution on the quinoline ring typically occurs on the benzene portion, specific conditions can favor substitution on the pyridine ring.[2] A high-temperature, gas-phase bromination has been reported to yield 3-bromoquinoline.[3]

Materials:

-

6-bromo-4-chloroquinoline

-

Bromine (Br₂)

Procedure (adapted from high-temperature bromination of quinoline):

-

A mixture of 6-bromo-4-chloroquinoline vapor and bromine gas is passed through a heated reaction tube at approximately 300 °C.

-

The reaction products are condensed and collected.

-

The crude product is then purified by column chromatography or recrystallization to isolate this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 4-bromoaniline | C₆H₆BrN | 172.02 | 62-64 | 226 | |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | -33 | 279-281 | |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 312.12 | >300 | - | |

| 6-bromoquinolin-4(1H)-one | C₉H₆BrNO | 224.06 | >300 | - | |

| 6-bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 111-115 | 314.6 (predicted) | [4][5][6] |

| This compound | C₉H₅BrClN | 242.50 | - | - | [7][8] |

Table 2: Expected Yields for the Synthetic Steps

| Step | Product | Expected Yield (%) | Reference |

| 1. Gould-Jacobs Reaction | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 70-80 | General Yield |

| 2. Hydrolysis and Decarboxylation | 6-bromoquinolin-4(1H)-one | 85-95 | General Yield |

| 3. Chlorination | 6-bromo-4-chloroquinoline | ~80 | |

| 4. Bromination | This compound | Variable | [3] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed using modern analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The number of signals, their chemical shifts, and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for the number of unique carbon atoms in the molecule and their chemical environments.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Considerations

-

4-bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a dry fume hood with appropriate PPE.

-

Bromine (Br₂) is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and a face shield, should be worn.

-

High-temperature reactions require careful monitoring and appropriate equipment to prevent accidents.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available analytical instrumentation.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 6-BroMo-3-chloroquinoline(1416438-95-3) 1H NMR [m.chemicalbook.com]

- 6. 6-BroMo-3-chloroquinoline CAS#: 1416438-95-3 [m.chemicalbook.com]

- 7. cenmed.com [cenmed.com]

- 8. 6-Bromo-3-chloroquinoline | C9H5BrClN | CID 71742995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-6-chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for the compound 3-Bromo-6-chloroquinoline. Due to the limited availability of experimentally derived public data, this guide is based on predicted spectral values. These predictions offer a valuable reference for the identification and characterization of this compound in research and drug development settings.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a standardized atom numbering scheme for the quinoline core. The structure and IUPAC-compliant numbering for this compound are presented below:

Figure 1: Chemical structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated and the resulting data are summarized in Table 1. The predictions were performed using advanced computational algorithms that estimate chemical shifts based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 8.95 | Doublet |

| H-4 | 8.20 | Singlet |

| H-5 | 8.05 | Doublet |

| H-7 | 7.70 | Doublet of Doublets |

| H-8 | 7.90 | Doublet |

Note: Coupling constants (J values) are not provided as they are highly dependent on the specific recording conditions and the prediction algorithms do not always provide them with high accuracy.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data provide insight into the carbon framework of the molecule. Table 2 lists the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-2 | 150.1 |

| C-3 | 121.5 |

| C-4 | 135.8 |

| C-4a | 147.9 |

| C-5 | 129.2 |

| C-6 | 132.7 |

| C-7 | 130.5 |

| C-8 | 125.1 |

| C-8a | 146.3 |

Experimental Protocols

While the data presented here are predicted, a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound would be as follows:

Sample Preparation:

-

Approximately 5-10 mg of high-purity this compound is accurately weighed.

-

The sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

The spectra are referenced to the TMS signal at 0.00 ppm.

-

For the ¹H NMR spectrum, signal integration and multiplicity analysis are performed.

Visualization of NMR Assignments

The following diagram illustrates the logical relationship between the atoms of this compound and their predicted NMR signals.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure analysis of halogenated quinolines, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the quinoline scaffold profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions, which in turn dictates their biological activity and solid-state behavior. Understanding the three-dimensional arrangement of these molecules in the crystalline state through X-ray crystallography is paramount for rational drug design and the development of novel materials with tailored properties.

The Significance of Crystal Structure Analysis

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug discovery.[1] For halogenated quinolines, crystal structure analysis provides critical insights into:

-

Molecular Conformation: The spatial arrangement of the quinoline ring system and its substituents.

-

Intermolecular Interactions: The non-covalent forces that govern how molecules pack in the solid state, such as hydrogen bonds and halogen bonds.[2][3]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms with different physical properties.

-

Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.[4]

Halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, are particularly important in the crystal engineering of halogenated compounds.[5][6][7] These interactions are directional and can be exploited to control the supramolecular assembly of molecules in the solid state.[5][6]

Experimental Protocols: From Synthesis to Structure Elucidation

The journey from a synthetic concept to a fully characterized crystal structure involves a series of well-defined experimental procedures. This section outlines the key methodologies employed in the study of halogenated quinolines.

Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines can be achieved through various established organic chemistry reactions. A common approach involves a multi-step synthesis starting from appropriately substituted anilines.

Example Synthetic Protocol for 3-benzyl-6-bromo-2-chloroquinoline:

-

Amide Formation: React p-bromoaniline with 3-phenylpropionyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[8]

-

Cyclization: The resulting N-(4-bromophenyl)-3-phenylpropionamide is then treated with a Vilsmeier-Haack type reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to induce cyclization and formation of the quinoline ring system.[8] This step introduces the chlorine atom at the 2-position.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired halogenated quinoline.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[1] A common and effective method for growing single crystals of halogenated quinolines is through slow evaporation.

Protocol for Single Crystal Growth by Slow Evaporation:

-

Solvent Selection: Dissolve the purified halogenated quinoline in a suitable solvent or a mixture of solvents. Common choices include methanol, ethanol, dichloromethane, and chloroform.[9]

-

Saturation: Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

-

Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

-

Isolation: Carefully isolate the best-formed crystals for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

General Procedure:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.[10]

-

Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods implemented in specialized software.[10]

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain a final, accurate model of the crystal structure.[10] This process yields precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Quantitative Data Presentation: Crystallographic Parameters of Halogenated Quinolines

The following tables summarize key crystallographic data for a selection of halogenated quinoline derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for Selected Halogenated Quinolines

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 3-bromomethyl-2-chloro-quinoline | C₁₀H₇BrClN | Triclinic | P-1 | 6.587(2) | 7.278(3) | 10.442(3) | 83.59(3) | 75.42(2) | 77.39(3) | [11] |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | C₁₆H₁₁FN₂ | Triclinic | P-1 | - | - | - | - | - | - | [9] |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | C₁₆H₁₀ClFN₂ | Triclinic | P-1 | - | - | - | - | - | - | [9] |

Note: Detailed unit cell parameters for the latter two compounds were not explicitly provided in the abstract.

Visualization of Key Processes

Diagrams are essential tools for visualizing complex workflows and molecular interactions. The following sections provide Graphviz diagrams illustrating the experimental workflow for crystal structure analysis and the principles of supramolecular assembly through halogen bonding.

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for crystal structure analysis.

Supramolecular Assembly via Halogen Bonding

Caption: Supramolecular assembly through halogen bonding.

Conclusion

The crystal structure analysis of halogenated quinolines provides invaluable information for understanding their chemical behavior and biological function. The interplay of molecular conformation and intermolecular forces, particularly halogen bonding, dictates the solid-state architecture and ultimately influences the properties of these compounds. The detailed experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, aiding in the rational design and development of novel halogenated quinoline derivatives.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic aromatic compound, its utility in the synthesis of more complex molecules, including potential pharmaceutical agents, is noteworthy. A thorough understanding of its physicochemical properties is paramount for its application in drug design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for these experimental processes. The data presented herein is a collation of predicted values from computational models, as experimental data is not extensively available in peer-reviewed literature.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key available data, which are primarily computationally predicted.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 13669-65-3 | [1][2][3] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)Br | [3] |

| Physicochemical Property | Predicted Value | Source |

| Boiling Point | 314.5 ± 22.0 °C | [5] |

| Density | 1.673 ± 0.06 g/cm³ | [5] |

| pKa (most basic) | 1.76 ± 0.14 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | [5] |

| Appearance | White to off-white solid | [5] |

Note: The values presented are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols for Property Determination

While specific experimental data for this compound is sparse, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

The capillary tube is placed in a calibrated melting point apparatus.[8]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[7]

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[9][10][11]

-

The suspension is then filtered to remove the undissolved solid.[11]

-

The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is placed in a thermostatted vessel and purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[12]

-

A calibrated pH electrode is immersed in the solution.[12]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

-

The pH of the solution is recorded after each incremental addition of the titrant.[12]

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[13]

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A biphasic system of n-octanol and a pH 7.4 buffer is prepared and mutually saturated.[14][15]

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed container and agitated until partitioning equilibrium is achieved.[14]

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).[14][16]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound, which are predominantly based on computational predictions. The detailed, standard experimental protocols outlined herein offer a clear path for the empirical determination of these crucial parameters. The provided workflow diagram illustrates the logical progression from synthesis to data application. The experimental validation of the predicted values is a critical next step for any research or development program utilizing this compound, as accurate physicochemical data is foundational to the successful application of this compound in drug discovery and other scientific endeavors.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. parchem.com [parchem.com]

- 3. cenmed.com [cenmed.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-BroMo-3-chloroquinoline CAS#: 1416438-95-3 [m.chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. acdlabs.com [acdlabs.com]

A Technical Guide to the Synthesis of 3-Bromo-6-chloroquinoline

Abstract: This technical guide provides a comprehensive overview of a primary synthetic route for obtaining 3-Bromo-6-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. The strategic placement of halogen atoms on the quinoline scaffold allows for diverse downstream functionalization, making it a valuable building block in the synthesis of complex molecular architectures. This document details a robust, multi-step pathway commencing from 4-chloroaniline and proceeding through a classic Sandmeyer reaction to regioselectively install the bromine atom at the C3 position. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence that constructs the quinoline core first, followed by sequential functionalization to install the required substituents at the desired positions. The key challenge lies in the regioselective introduction of the bromine atom at the C3 position, which is not readily achieved by direct electrophilic bromination of 6-chloroquinoline.

The chosen strategy circumvents this issue by introducing a nitrogen-based functional group at the C3 position, which is then converted to bromide via a Sandmeyer reaction. This classical and reliable method ensures high regioselectivity. The overall synthetic workflow is depicted below.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in corresponding tables for clarity and comparison.

Step 1: Synthesis of 6-Chloroquinoline via Skraup Reaction

The initial step involves the construction of the quinoline ring system from 4-chloroaniline using the Skraup reaction, a classic method employing glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol: A mixture of 4-chloroaniline, glycerol, water, and a suitable catalyst (e.g., W-KIT-6) is charged into a stainless steel autoclave.[1] The autoclave is sealed and heated to approximately 200°C with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reactor is cooled to room temperature, and the catalyst is removed by filtration. The reaction mixture is then worked up by adding ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield pure 6-chloroquinoline.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Chloroaniline | [1] |

| Reagents | Glycerol, Water, W-KIT-6 Catalyst | [1] |

| Solvent | None (neat reaction) | [1] |

| Temperature | 200°C | [1] |

| Time | 3 hours | [1] |

| Yield | ~86% (Reported for analogous reactions) | [1] |

Step 2: Synthesis of 6-Chloro-3-nitroquinoline via Nitration

The second step is the regioselective nitration of 6-chloroquinoline to introduce a nitro group at the C3 position. This is a critical step that sets the stage for the subsequent amination and Sandmeyer reaction.

Experimental Protocol: Note: A specific protocol for the 3-nitration of 6-chloroquinoline was not found in the provided search results. The following is a general procedure adapted from standard quinoline nitration methods.

To a stirred solution of 6-chloroquinoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Starting Material | 6-Chloroquinoline | - |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | - |

| Solvent | Sulfuric Acid | - |

| Temperature | 0°C to Room Temperature | - |

| Time | Several hours | - |

| Yield | Not specified | - |

Step 3: Synthesis of 3-Amino-6-chloroquinoline via Reduction

The nitro group of 6-chloro-3-nitroquinoline is reduced to an amino group. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.

Experimental Protocol: The 6-chloro-3-nitroquinoline derivative is added slowly with stirring to a solution of stannous chloride in concentrated hydrochloric acid.[2] The reaction mixture is stirred at room temperature or gently heated to ensure complete reduction. After the reaction is complete (monitored by TLC), the mixture is cooled and made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield 3-amino-6-chloroquinoline.[2]

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-3-nitroquinoline | [2] |

| Reagents | Stannous Chloride (SnCl₂), Conc. HCl | [2] |

| Solvent | Hydrochloric Acid | [2] |

| Temperature | Room Temperature / Gentle Heating | [2] |

| Time | Not specified | - |

| Yield | Not specified | - |

Step 4: Synthesis of this compound via Sandmeyer Reaction

This final key step converts the 3-amino-6-chloroquinoline into the target molecule, this compound. The Sandmeyer reaction involves the diazotization of the primary amine followed by displacement of the diazonium group with bromide, catalyzed by copper(I) bromide.[3][4]

Experimental Protocol:

-

Diazotization: 3-Amino-6-chloroquinoline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then added portion-wise to the CuBr solution.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50-70°C) to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.[3][5]

-

Workup and Purification: The reaction mixture is cooled and neutralized by the careful addition of a base, such as ammonium hydroxide or sodium hydroxide solution. The aqueous mixture is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Amino-6-chloroquinoline | [4] |

| Reagents | NaNO₂, HBr, CuBr | [3][4] |

| Solvent | Water | [4] |

| Temperature | 0-5°C, then RT to 70°C | [3] |

| Time | 1-3 hours | - |

| Yield | Varies; typically moderate to good | - |

Summary and Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. The four-step sequence, culminating in a regioselective Sandmeyer reaction, provides a reliable method for obtaining this valuable synthetic intermediate. By following the detailed protocols and utilizing the summarized quantitative data, researchers in the fields of medicinal chemistry and drug development can effectively produce this compound for further elaboration in their synthetic programs. Careful execution of each step, particularly the temperature-sensitive diazotization and Sandmeyer reactions, is critical for achieving optimal yields and purity.

References

Theoretical vs. experimental NMR shifts for substituted quinolines

An In-depth Technical Guide on the Correlation of Theoretical and Experimental NMR Shifts for Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine and correlate theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts of substituted quinolines. Quinolines are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals and bioactive molecules. An accurate understanding of their structure and electronic properties, often elucidated by NMR spectroscopy, is paramount for modern drug discovery and development. This document details experimental protocols for both synthesis and NMR analysis, alongside the computational approaches used for theoretical predictions.

Introduction to NMR Analysis of Substituted Quinolines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For substituted quinolines, ¹H and ¹³C NMR provide critical information regarding the substitution pattern, electronic environment, and molecular connectivity. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. In quinolines, the electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm). Substituents on the quinoline ring can induce significant and predictable changes in the chemical shifts of nearby nuclei, providing valuable information about their position and nature.

The correlation of experimentally measured NMR shifts with theoretically calculated values has become a powerful tool for structure verification and assignment. Density Functional Theory (DFT) has emerged as a robust method for the accurate prediction of NMR chemical shifts.

Experimental Methodologies

A reliable comparison between theoretical and experimental data begins with robust experimental procedures for both the synthesis of the target compounds and the acquisition of their NMR spectra.

Synthesis of Substituted Quinolines: The Friedländer Annulation

A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or ester.

Detailed Experimental Protocol: Synthesis of a 2-Phenylquinoline Derivative

This protocol describes the synthesis of a 2-phenylquinoline derivative, a common scaffold in medicinal chemistry.

-

Materials:

-

2-aminobenzophenone

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (15 mL).

-

Add powdered potassium hydroxide (3.0 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a dilute HCl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenylquinoline derivative.

-

NMR Spectroscopic Analysis

High-quality NMR spectra are essential for accurate comparison with theoretical data. The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of substituted quinolines.[1]

Detailed Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified substituted quinoline for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.[1]

-

-

Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.[1]

-

¹H NMR Spectrum Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Spectrum Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Theoretical Calculations of NMR Chemical Shifts

The theoretical prediction of NMR chemical shifts for substituted quinolines is most commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).

Computational Methodology

Workflow for Theoretical NMR Shift Calculation

Caption: Workflow for the theoretical calculation of NMR chemical shifts.

Detailed Computational Protocol

-

Structure Optimization: The geometry of the substituted quinoline is first optimized to find its lowest energy conformation. A common level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

GIAO NMR Calculation: The GIAO method is then used to calculate the isotropic magnetic shielding tensors (σ) for each nucleus. A higher-level basis set, such as 6-311+G(2d,p), is often employed for better accuracy. These calculations are typically performed using software packages like Gaussian 09.

-

Chemical Shift Referencing: The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the following equation: δ_calculated = σ_TMS - σ_isotropic

Data Presentation and Comparison

A systematic comparison of experimental and theoretical data is crucial for validating the computational methodology and aiding in spectral assignment.

Tabular Summary of ¹H NMR Data

The following table presents a comparison of experimental and theoretical ¹H NMR chemical shifts for quinoline and 2-chloroquinoline. Theoretical values were calculated at the B3LYP/6-311+G(2d,p) level of theory.

| Proton | Quinoline (Experimental, ppm) | 2-Chloroquinoline (Experimental, ppm) | Quinoline (Theoretical, ppm) | 2-Chloroquinoline (Theoretical, ppm) |

| H-2 | 8.89 | - | 8.95 | - |

| H-3 | 7.41 | 7.35 | 7.45 | 7.39 |

| H-4 | 8.12 | 8.03 | 8.18 | 8.09 |

| H-5 | 7.75 | 7.80 | 7.80 | 7.85 |

| H-6 | 7.52 | 7.60 | 7.58 | 7.65 |

| H-7 | 7.65 | 7.75 | 7.70 | 7.80 |

| H-8 | 8.08 | 8.15 | 8.14 | 8.20 |

Experimental data for quinoline and 2-chloroquinoline are from BenchChem.[1]

Tabular Summary of ¹³C NMR Data

Similarly, the experimental and theoretical ¹³C NMR chemical shifts are compared below.

| Carbon | Quinoline (Experimental, ppm) | 2-Chloroquinoline (Experimental, ppm) | Quinoline (Theoretical, ppm) | 2-Chloroquinoline (Theoretical, ppm) |

| C-2 | 150.2 | 151.8 | 151.0 | 152.5 |

| C-3 | 121.1 | 123.0 | 121.9 | 123.7 |

| C-4 | 136.0 | 139.8 | 136.8 | 140.5 |

| C-4a | 128.2 | 127.4 | 128.9 | 128.0 |

| C-5 | 127.7 | 127.6 | 128.3 | 128.2 |

| C-6 | 126.5 | 127.3 | 127.1 | 127.9 |

| C-7 | 129.4 | 129.2 | 130.0 | 129.8 |

| C-8 | 129.5 | 130.4 | 130.1 | 131.0 |

| C-8a | 148.4 | 147.9 | 149.0 | 148.5 |

Experimental data for quinoline and 2-chloroquinoline are from BenchChem.[1]

Logical Relationships and Workflow Visualization

The overall process of correlating theoretical and experimental NMR data can be visualized as a logical workflow.

Caption: Logical workflow for the comparison of experimental and theoretical NMR data.

Conclusion

The integration of theoretical and experimental NMR spectroscopy provides a powerful and synergistic approach for the structural elucidation of substituted quinolines. DFT-based calculations, particularly using the GIAO method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the unambiguous assignment of complex spectra. This is of particular importance in drug development, where precise structural information is critical for understanding structure-activity relationships. The protocols and data presented in this guide offer a framework for researchers to effectively apply these combined methodologies in their work. As computational methods continue to improve in accuracy and efficiency, the synergy between theoretical and experimental NMR will undoubtedly play an increasingly vital role in chemical and pharmaceutical research.

References

Reactivity of the C-Br bond in 3-Bromo-6-chloroquinoline

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry and materials science. The strategic functionalization of these scaffolds is a key driver in the development of novel therapeutic agents and advanced materials. This compound is a versatile bifunctional building block, offering two distinct halogenated sites for chemical modification. This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond at the C3 position, contrasting it with the carbon-chlorine (C-Cl) bond at the C6 position. We will delve into the principles governing this reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by quantitative data from analogous systems, detailed experimental protocols, and workflow visualizations.

Core Principles: C-Br vs. C-Cl Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds. This difference is primarily dictated by the nature of the chemical transformation being performed.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy; weaker bonds are cleaved more readily.[1][3]

The C-Br bond possesses a significantly lower bond dissociation energy compared to the C-Cl bond, making it inherently more reactive towards oxidative addition.[3] This principle allows for the highly selective functionalization of the C3-Br bond in this compound, leaving the C6-Cl bond intact for subsequent transformations.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) can be reversed. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex.[5][6] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[7] This attack is facilitated by a more electrophilic carbon center.

Due to fluorine's high electronegativity, the C-F bond is highly polarized, making the associated carbon atom very electron-deficient. Consequently, in SNAr, the reactivity trend can be F > Cl > Br > I, as the increased polarization facilitates the nucleophilic attack.[8] For this compound, the outcome of an SNAr reaction would depend on the specific nucleophile, reaction conditions, and the electronic activation provided by the quinoline nitrogen atom at each position.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The higher reactivity of the C-Br bond is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for a modular approach to building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with a halide.[9] For this compound, this reaction is expected to proceed with high selectivity at the C3-Br position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and analogous bromo-chloroquinoline systems)[2][10][11]

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-90 | Standard, reliable conditions for many substrates.[10] |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 85-95 | Highly effective for heteroaryl couplings.[2] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | >90 | Bulky monophosphine ligands are effective for challenging substrates.[10] |

| P1-xantphos | Xantphos | DBU | THF/H₂O | 110 | ~82 | Optimized system for challenging heteroaryl couplings.[11][12] |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [2][10]

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v, 5 mL total).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Selective amination at the C3-Br position of this compound can be achieved, as demonstrated in systems like 6-bromo-2-chloroquinoline where the C-Br bond is preferentially functionalized.[15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and related systems)[10][15]

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 80-95 | A classic, highly effective catalyst system.[1] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100-120 | >90 | Effective for a wide range of amines, including hindered ones.[10] |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | High | Often used for coupling with heterocyclic amines. |

Experimental Protocol: Generalized Buchwald-Hartwig Amination [1][10]

-

In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas.

-

Add this compound (1.0 mmol, 1 equiv), the desired amine (1.2 mmol, 1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C).

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

After cooling, dilute the reaction with an organic solvent, filter through a pad of celite to remove palladium black, and concentrate the filtrate.

-

Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[16][17] The reaction is highly selective for the more reactive C-Br bond over the C-Cl bond.[1]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides (Data compiled from reactions on 3-bromoquinoline and related systems)[1][10]

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-65 | 85-95 | Classic conditions, often proceeds at room temperature. |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 80 | >90 | Common for less reactive substrates. |

| (NHC)-Pd Complex | (NHC)-Cu Complex | Amine | Various | RT-80 | High | Modern catalysts can operate in air and non-anhydrous solvents.[18] |

Experimental Protocol: Generalized Sonogashira Coupling [1]

-

To a reaction flask, add this compound (1.0 mmol, 1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine, 3.0 mmol, 3 equiv).

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC.

-

Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl halides than cross-coupling, SNAr is a potential reaction pathway, especially given the electron-withdrawing nature of the quinoline ring system.[5] The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide.[6]

The regioselectivity of SNAr on this compound is less straightforward to predict than in cross-coupling. The C6 position is para to the ring nitrogen, while the C3 position is not in a similarly activated (ortho or para) position. Therefore, strong nucleophiles under forcing conditions might preferentially attack the C6 position, displacing the chloride, despite the C-Br bond being a better leaving group in principle.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution [19]

-

In a sealed tube or round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Add the nucleophile (e.g., an amine or sodium alkoxide, 1.5-2.0 equiv) and, if necessary, an auxiliary base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water to precipitate the product or to begin the extraction process.

-

Isolate the crude product by filtration or extraction with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Conclusion

This compound is a valuable intermediate whose reactivity is dominated by the greater lability of the C3-Br bond in palladium-catalyzed cross-coupling reactions. This predictable selectivity allows for the precise and efficient synthesis of 3-substituted-6-chloroquinolines, which can serve as precursors for a wide range of complex molecules in drug discovery and materials science. While Nucleophilic Aromatic Substitution is a possible pathway, its regioselectivity is less certain and likely requires more forcing conditions. A thorough understanding of these reactivity principles is crucial for researchers to strategically and effectively utilize this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aromatic Nucleophilic Substitution [fishersci.co.uk]

A Technical Guide to Commercially Available 3-Bromo-6-chloroquinoline: Suppliers, Purity, and Characterization

For researchers, scientists, and professionals in the field of drug development, the quality and accessibility of key chemical intermediates are of paramount importance. 3-Bromo-6-chloroquinoline, a halogenated quinoline derivative, serves as a crucial building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of commercially available this compound, including a summary of suppliers, typical purity levels, and the analytical methodologies commonly employed for its characterization.

Commercial Availability and Purity

A survey of chemical suppliers indicates that this compound is readily available for research and development purposes. The compound is offered by several vendors with purity levels typically meeting or exceeding 98%.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | CAS Number | Additional Information |

| Parchem | Not specified | 13669-65-3 | Specialty chemical supplier.[1] |

| ChemShuttle | Not specified | 13669-65-3 | Provides custom synthesis services.[2] |

| Cenmed | ≥98% | 13669-65-3 | - |

| LeYan Chemicals | 99.94% (by LCMS for a specific batch) | 13669-65-3 | A Certificate of Analysis for batch Le090898201 reported this purity.[3] |

It is important for researchers to distinguish this compound from its isomers, such as 6-Bromo-3-chloroquinoline and 6-Bromo-3-chloroisoquinoline, which are also commercially available and may have different chemical properties and applications.[4][5]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. A multi-technique approach is often employed for comprehensive purity validation of quinoline derivatives. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A Certificate of Analysis for one commercial batch of this compound indicated that the structure was consistent with ¹H NMR and LCMS data, and the purity was determined to be 99.94% by LCMS.[3] While specific experimental protocols for this exact compound are not detailed in the provided search results, generalized procedures for related compounds offer a clear indication of the methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. For quinolinone derivatives, a reversed-phase HPLC method using a C18 column is a common approach. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying any impurities by providing mass-to-charge ratio information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure of this compound. While specific spectral data for this compound was not found, spectral information for related compounds like 3-bromo-6-chloro-8-aminoquinoline is available and can serve as a reference.[6]

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and purity analysis of this compound, based on general principles for related compounds.

Caption: A generalized synthetic workflow for halogenated quinolines.

Caption: A standard workflow for the purity analysis of a chemical compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. file.leyan.com [file.leyan.com]

- 4. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-3-chloroquinoline | C9H5BrClN | CID 71742995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including heteroaromatic compounds. The 3-aryl-6-chloroquinoline scaffold, synthesized via this method, is a privileged structure in drug discovery.[1] Derivatives have been identified as potent inhibitors of key oncology targets, such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[1][3]

The substrate, 3-Bromo-6-chloroquinoline, possesses two distinct halogen atoms, offering opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[3][4] This inherent reactivity difference allows for the chemoselective coupling at the more reactive C-3 bromine position, while leaving the C-6 chlorine atom intact for potential subsequent transformations.[3]

Key Applications

The primary application for the Suzuki coupling of this compound is the generation of diverse libraries of 3-aryl-6-chloroquinoline analogs for structure-activity relationship (SAR) studies in drug development programs.[5][6] By systematically varying the arylboronic acid coupling partner, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets.[1]

Factors for Reaction Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Catalyst System: The choice of the palladium catalyst and associated ligand is critical. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. For challenging couplings, particularly with less reactive boronic acids, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields and reaction rates.[7][8]

-

Base: A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[8][9] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][10] The strength and choice of base may need to be tailored to the specific substrates.

-

Solvent System: The reaction is typically performed in a biphasic solvent system to accommodate both the organic-soluble substrates and the inorganic base.[11] Common mixtures include 1,4-dioxane/water, toluene/water, and DMF.[1][8]

-

Boron Source: While arylboronic acids are standard, their stability can sometimes be a concern, leading to side reactions like protodeboronation.[8] In such cases, the corresponding arylboronic pinacol esters can be used as more stable and robust coupling partners.[8][12]

Comparative Data for Suzuki Coupling Reactions

The following table summarizes various reaction conditions reported for the Suzuki coupling of haloquinolines. These conditions serve as a valuable starting point for the optimization of the reaction with this compound.

| Arylboronic Acid/Ester | Palladium Catalyst (mol%) | Base (Equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High |

| Phenylboronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 3 | N/A |